molecular formula C16H23N3O3 B153319 Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate CAS No. 350684-49-0

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

Cat. No.: B153319
CAS No.: 350684-49-0
M. Wt: 305.37 g/mol
InChI Key: PCJKGZGOTDJFBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate with a hydrogenation catalyst such as 10% palladium on carbon (Pd/C) in anhydrous methanol . The reaction conditions include maintaining the reaction mixture under a hydrogen atmosphere until the reduction of the nitro group to an amino group is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Scientific Research Applications

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is used in several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of both tert-butyl and aminobenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJKGZGOTDJFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376914
Record name tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350684-49-0
Record name tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Boc-piperazine and 4-nitrobenzoyl chloride were allowed to undergo the reaction in DMF in the presence of triethylamine, and then the nitro group was reduced in the sama manner as the catalytic hydrogenation shown in Reference Example 3 to obtain tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. ESI: 307.
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.00 g, 3.00 mmol) in MeOH (60 ml) was hydrogenated at 20° C. at atmospheric pressure using an H-Cube (flow rate at 1 ml/min and full hydrogen mode) using a Pd/C cartridge. The solvent was removed in vacuo to afford tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (0.85 g, 2.79 mmol, 93%) as a white solid. 1H NMR (CDCl3) δ 1.41 (9H, s), 3.38 (4H, m), 3.53 (4H, m), 4.07 (2H, br. s), 6.55 (2H, d), 7.17 (2H, d). LCMS (2) Rt: 2.14 min; m/z (ES+) 306.
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60 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-aminobenzoic acid (411 mg, 3.00 mmol) in DMF (3.0 mL) at room temperature was added EDC (862 mg, 4.50 mmol), HOBt (608 mg, 4.50 mm01), triethylamine (606 mg, 0.835 mL, 6.00 mmol) and tert-butyl piperazinecarboxylate (671 mg, 3.60 mmol). The mixture was stirred for 22 h, and then 2 N aq. NaOH was added to adjust the PH>10. The mixture was extracted with ethyl acetate, and the organic layer was dried over MgSO4, concentrated. The residue was purified by silica gel column chromatograghy eluted with EtOAc:hexanes (50 to 90% EtOAc) to give 4-(4-amino-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (796 mg, 87%) as a colorless oil. MS (ES+): m/z=306.2
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411 mg
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862 mg
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608 mg
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0.835 mL
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671 mg
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3 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-aminobenzoic acid (0.411 g, 3.00 mmol) in DMF (5.0 mL) at room temperature was added EDCl.HCl (0.862 g, 4.50 mmol), HOBt (0.608 g, 4.50 mmol), Et3N (0.835 mL, 6.00 mmol) and N-Boc piperazine (0.671 g, 3.60 mmol). The resulting mixture was stirred at room temperature for 21 hours then 2 M aqueous NaOH was added to adjust the pH to >10. EtOAc was added then the layers separated and the organic layer dried over MgSO4. The volatiles were removed under reduced pressure and the residue was purified by silica gel chromatography (Biotage Isolera, 40 g SiO2 cartridge, 50-90% EtOAc in petroleum benzine 40-60° C.) to give the title compound A21 as a white solid (0.530 g, 56%); LCMS-A: rt 5.079 min; m/z 250.1 [(M-t-Bu)+H]+, 206.1 [(M-Boc)+H]+.
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0.411 g
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5 mL
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0.862 g
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0.608 g
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0.835 mL
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0.671 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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